molecular formula C14H15ClN2 B14506645 2-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole CAS No. 64486-25-5

2-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole

Cat. No.: B14506645
CAS No.: 64486-25-5
M. Wt: 246.73 g/mol
InChI Key: LQWMZFJHLJDHCH-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorophenylhydrazine with a suitable ketone, followed by cyclization under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its combination of a chlorophenyl group and a tetrahydroindazole ring system differentiates it from other similar compounds and contributes to its unique properties .

Properties

CAS No.

64486-25-5

Molecular Formula

C14H15ClN2

Molecular Weight

246.73 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-methyl-4,5,6,7-tetrahydroindazole

InChI

InChI=1S/C14H15ClN2/c1-10-13-4-2-3-5-14(13)16-17(10)12-8-6-11(15)7-9-12/h6-9H,2-5H2,1H3

InChI Key

LQWMZFJHLJDHCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCCC2=NN1C3=CC=C(C=C3)Cl

Origin of Product

United States

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